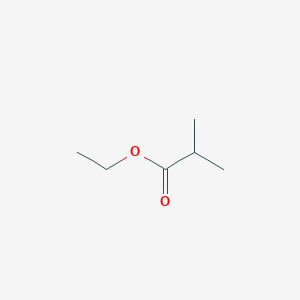

Isobutyrate d'éthyle

Vue d'ensemble

Description

Ethyl isobutyrate (EIB) is a naturally occurring ester found in many fruits and vegetables. It is a colorless liquid with a pleasant fruity aroma and a slightly sweet taste. It is widely used in the food and beverage industry as a flavoring agent and fragrance additive. EIB is also utilized in the pharmaceutical and cosmetic industries as an intermediate in the synthesis of various compounds. The synthesis of EIB is a simple and efficient process that is used to produce a variety of products.

Applications De Recherche Scientifique

Isobutyrate d'éthyle : Analyse exhaustive des applications de recherche scientifique

1. Agent aromatisant dans les aliments et les boissons L'this compound est largement utilisé comme composé aromatisant en raison de son arôme fruité, qui rappelle l'ananas ou les fraises. Il est utilisé dans la création d'essences aromatiques et sert également à rehausser le goût des aliments pour animaux .

Composé aromatique dans Tuber indicum : Ce composé chimique est identifié comme l'un des principaux odorants présents dans Tuber indicum, également connu sous le nom de truffe chinoise. Il présente un facteur de dilution aromatique élevé, ce qui indique sa contribution significative au profil aromatique de la truffe .

Contrôle de la qualité dans l'industrie alimentaire : La composition détaillée de l'this compound en fait un élément essentiel du contrôle de la qualité dans l'industrie alimentaire. Sa séparation et son identification sont essentielles pour garantir la cohérence et la qualité des arômes .

Analyse des composés volatils aromatiques : En recherche scientifique, les valeurs d'importance variable en projection (VIP) de l'this compound suggèrent qu'il pourrait influencer les différences d'arôme entre diverses substances, ce qui le rend précieux pour la caractérisation des principaux composés volatils aromatiques .

Études de perception des odeurs : La perception de l'this compound a été étudiée chez l'homme et l'animal, notamment lorsqu'il est mélangé à d'autres composés comme l'éthyl maltol. Ces études aident à comprendre comment différentes odeurs sont traitées et perçues .

Safety and Hazards

Ethyl isobutyrate is highly flammable and causes skin and eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, clothing, and eye/face protection . It should be kept away from heat, sparks, open flames, and hot surfaces .

Mécanisme D'action

Target of Action

Ethyl isobutyrate is primarily used as a flavoring agent

Biochemical Pathways

In this reaction, an alcohol (in this case, ethanol) reacts with a carboxylic acid (isobutyric acid) to produce an ester (ethyl isobutyrate) and water .

Pharmacokinetics

It is also likely metabolized and excreted fairly quickly .

Result of Action

The primary result of ethyl isobutyrate’s action is the perception of a specific flavor or aroma. It is often described as having a fruity, apple-like flavor . This makes it a popular choice for use in food and beverage products, as well as in fragrances.

Action Environment

The efficacy and stability of ethyl isobutyrate can be influenced by various environmental factors. For example, it is highly flammable and its vapors can form explosive mixtures with air . Therefore, it should be stored and handled in a cool, well-ventilated area away from open flames or sparks . Additionally, it is slightly soluble in water and miscible with alcohol and diethyl ether , which can affect its distribution in different environments.

Analyse Biochimique

Biochemical Properties

Ethyl isobutyrate is involved in biochemical reactions as it interacts with various enzymes, proteins, and other biomolecules. It is a product of esterification, a reaction between an alcohol and a carboxylic acid . This reaction results in the formation of an ester (in this case, ethyl isobutyrate) and water .

Cellular Effects

The effects of ethyl isobutyrate on various types of cells and cellular processes are not fully understood. It is known that it can influence cell function. For example, it can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ethyl isobutyrate exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Temporal Effects in Laboratory Settings

The effects of ethyl isobutyrate can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

Ethyl isobutyrate is involved in metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

Ethyl isobutyrate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

ethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAXFOBOLVPGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047728 | |

| Record name | Ethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl isobutyrate appears as a colorless volatile liquid with a fruity, aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make flavoring extracts and other chemicals., Liquid with an aromatic fruity odor; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid/fruity odour | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

112.00 to 113.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

less than 70 °F (NFPA, 2010) | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

very soluble in ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.862-0.868 | |

| Record name | Ethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

25.4 [mmHg] | |

| Record name | Ethyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

97-62-1 | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-methylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9661LN4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-88.2 °C | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

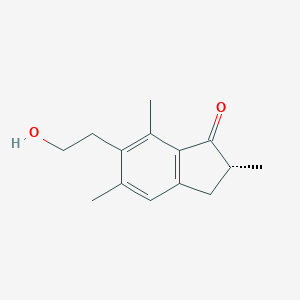

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ethyl isobutyrate known for?

A1: Ethyl isobutyrate is an ester primarily recognized for its fruity aroma, often described as reminiscent of pineapple, strawberry, or even apple. [, , , ]

Q2: In which food and beverage products is Ethyl isobutyrate found?

A2: Ethyl isobutyrate contributes significantly to the aroma of various products, including:

- Fruits: Lychee fruit, passion fruit, blueberries, and certain grape varieties like Gewürztraminer. [, , , , ]

- Fermented Products: Wines (especially white varieties like Scheurebe), beers (particularly lambic Gueuze), soy sauce, and rice-based Baijiu. [, , , , , , , , ]

- Vinegars: Sherry vinegar. []

Q3: How does the presence of other aroma compounds influence the perception of Ethyl isobutyrate?

A3: Studies show that Ethyl isobutyrate can engage in complex interactions with other aroma compounds, leading to the perception of emergent odors in mixtures. This phenomenon, called "odor blending," highlights the importance of considering the overall aroma profile rather than individual compounds in isolation. [, ] For instance, research has demonstrated that Ethyl isobutyrate, when combined with specific proportions of Ethyl maltol, creates a pineapple-like aroma that is distinct from the individual scents of the components. []

Q4: How do different harvest and fermentation techniques affect Ethyl isobutyrate levels in wine?

A4: Research indicates that the concentration of Ethyl isobutyrate can be influenced by various factors:

- Grape Variety: Gewürztraminer wines tend to exhibit higher levels of Ethyl isobutyrate. [, ]

- Fermentation: Sequential inoculation with certain non-Saccharomyces yeasts, such as Torulaspora delbrueckii, during wine fermentation can lead to an overall reduction in Ethyl isobutyrate levels, particularly ethyl esters of medium-chain fatty acids. [] Conversely, sequential inoculation with Metschnikowia pulcherrima may result in an enhanced ester profile. []

Q5: How does storage affect the aroma profile of products containing Ethyl isobutyrate?

A5: In dry-hopped beers, Ethyl isobutyrate levels significantly decrease over a two-year storage period. [] This degradation, more pronounced than in non-dry-hopped beers, is attributed to hop esterase activity. [] Conversely, bottle refermentation can help regenerate some flavors. []

Q6: What is the molecular formula and molecular weight of Ethyl isobutyrate?

A6: The molecular formula of Ethyl isobutyrate is C6H12O2, and its molecular weight is 116.16 g/mol.

Q7: Can you describe a method for synthesizing Ethyl isobutyrate?

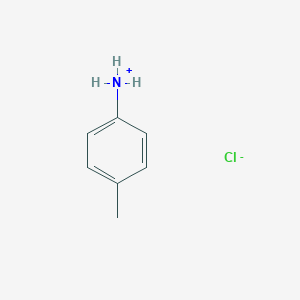

A7: One common method for synthesizing Ethyl isobutyrate involves the esterification of isobutyric acid with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid. [] This reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. []

Q8: How does the structure of Ethyl isobutyrate relate to its aroma?

A8: The ester functional group (-COO-) in Ethyl isobutyrate is primarily responsible for its characteristic fruity aroma. The size and branching of the alkyl groups attached to the ester group can influence the specific nuances of the aroma. [, ]

Q9: Is Ethyl isobutyrate used as a building block in organic synthesis?

A9: Yes, the enolate of Ethyl isobutyrate, generated by deprotonation with a strong base like LDA, can be used in various organic reactions, including:

- β-lactam Synthesis: Reacting Ethyl isobutyrate enolate with imines can yield β-lactams, which are important structural motifs in several antibiotics. []

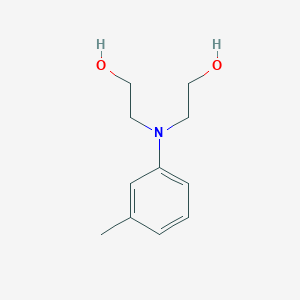

- Mannich-type Reactions: Ethyl isobutyrate enolate can participate in Mannich-type reactions with aldehydes and aromatic amines to form β-amino carbonyl compounds. []

Q10: Has Ethyl isobutyrate been investigated for other biological activities?

A11: Ethyl isobutyrate, as part of microbial volatile organic compounds (MVOCs), has been found to possess SOS-inducing activity. []

Q11: How is Ethyl isobutyrate used in polymer chemistry?

A11: Ethyl isobutyrate has found application in the synthesis of polymers:

- RAFT Agent: Derivatives of Ethyl isobutyrate, such as (S)-2-(Ethyl isobutyrate)-(O-ethyl xanthate), function as reversible addition-fragmentation chain transfer (RAFT) agents in the controlled radical polymerization of monomers like N-vinylpyrrolidone. [] This technique allows for precise control over molecular weight and polydispersity, essential for tailoring polymer properties. []

- Model Compound: Ethyl isobutyrate and its derivatives serve as model compounds in studies investigating the properties of polymers, such as poly(2-(dimethylamino)ethyl methacrylate). [, ] These studies help understand the hydrolytic stability and fluorescence behavior of polymers. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)